molecular formula C14H16FN3O3S2 B2799220 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-17-6

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2799220
CAS RN: 1058398-17-6
M. Wt: 357.42
InChI Key: URJGJAXUBGZCCI-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C14H16FN3O3S2 and a molecular weight of 357.42. It is a derivative of benzothiazole, which is a heterocyclic compound that is often used in research and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a type of heterocyclic aromatic compound. This ring structure is often found in various pharmaceuticals and dyes .

Scientific Research Applications

Anti-Breast Cancer Agent

The benzothiazole nucleus is a major heterocyclic scaffold whose therapeutic potential has been thoroughly explored due to its structural simplicity and ease of synthesis . Benzothiazole-phthalimide hybrids have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, has shown the capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

In view of the documented antimicrobial activities of the two scaffolds involved, the antibacterial and antifungal effects of the studied compounds have been explored . Among the studied compounds, 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Inhibition of Cholinergic Enzymes

A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized . The inhibitory activity on acetylcholinesterase was significantly higher than that of the standard drug rivastigmine . The discussed compounds are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .

Antioxidant Activity

The benzothiazole derivatives have demonstrated numerous pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and reactive oxygen species .

Anti-Inflammatory Agent

The benzothiazole derivatives have also shown anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases .

Drug Repositioning

The benzothiazole derivatives have been explored for drug repositioning . This involves the investigation of existing drugs for new therapeutic purposes .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-2-3-9(8-18)13(19)17-14-16-11-5-4-10(15)7-12(11)22-14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGJAXUBGZCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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